5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of amidoximes with organic nitriles. One common method uses tert-butylamidoxime and 4-aminobenzonitrile in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. The reaction is carried out in dimethylformamide (DMF) to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the tert-butyl group.
Substitution: Substitution reactions can occur at the oxadiazole ring or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the oxadiazole ring or the carboxylic acid group .
Scientific Research Applications
5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron transporter and hole blocker, which is crucial in electronic applications. In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methyl-2-propanyl)-1,2,4-oxadiazole-3-carboxylic acid
- 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline
- 3-aryl-5-propyl-1,2,4-oxadiazole
Uniqueness
5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the tert-butyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other oxadiazole derivatives and contributes to its specific applications in various fields .
Properties
IUPAC Name |
5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)6-8-4(5(10)11)9-12-6/h1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJXCPARNFHMSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599901 | |
Record name | 5-tert-Butyl-1,2,4-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748743-73-9 | |
Record name | 5-tert-Butyl-1,2,4-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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